molecular formula C9H6Cl2N2O3 B1676375 Methazole CAS No. 20354-26-1

Methazole

Cat. No.: B1676375
CAS No.: 20354-26-1
M. Wt: 261.06 g/mol
InChI Key: LRUUNMYPIBZBQH-UHFFFAOYSA-N
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Description

Methazole, also known as thiamazole, is a thionamide antithyroid agent primarily used to treat hyperthyroidism. This condition occurs when the thyroid gland produces excessive thyroid hormones, leading to symptoms such as rapid heartbeat, weight loss, and nervousness. This compound works by inhibiting the synthesis of these hormones, thereby alleviating the symptoms of hyperthyroidism .

Mechanism of Action

Methazole, also known as Methimazole, is a thionamide antithyroid agent that plays a crucial role in the management of hyperthyroidism . This article will delve into the various aspects of this compound’s mechanism of action.

Target of Action

This compound primarily targets thyroid peroxidase (TPO) , an enzyme that plays a pivotal role in the synthesis of thyroid hormones . TPO, along with hydrogen peroxide, normally catalyzes the conversion of iodide to iodine .

Mode of Action

This compound inhibits the actions of thyroid peroxidase, leading to a reduction in thyroid hormone synthesis . It prevents iodine and peroxidase from their normal interactions with thyroglobulin to form T4 and T3 . This action decreases thyroid hormone production . This compound also interferes with the conversion of T4 to T3 . Since T3 is more potent than T4, this also reduces the activity of thyroid hormones .

Biochemical Pathways

This compound disrupts the enzymatic process mediated by thyroid peroxidase, which iodinates tyrosine residues in thyroglobulin and prevents the synthesis of both T4 and T3 thyroid hormones . This inhibition of thyroid hormone synthesis leads to the amelioration of hyperthyroidism .

Pharmacokinetics

This compound is readily and rapidly absorbed from the gastrointestinal tract following oral administration . It is highly concentrated in the thyroid gland, with intrathyroidal this compound levels approximately 2 to 5 times higher than peak plasma levels . The apparent volume of distribution of this compound has been reported as roughly 20 L . The biological half-life of this compound is about 4 to 6 hours .

Result of Action

The primary result of this compound’s action is the reduction of thyroid hormone synthesis, leading to the amelioration of hyperthyroidism . By inhibiting the actions of thyroid peroxidase, this compound prevents the formation of T4 and T3 thyroid hormones . This leads to a decrease in the activity of thyroid hormones, as T3 is more potent than T4 .

Biochemical Analysis

Biochemical Properties

Methazole plays a significant role in biochemical reactions by inhibiting the actions of thyroid peroxidase, leading to a reduction in thyroid hormone synthesis . This interaction with thyroid peroxidase, an enzyme involved in the synthesis of thyroid hormones, is a key aspect of this compound’s biochemical properties .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing the levels of thyroid hormones, which can have wide-ranging effects on cell signaling pathways, gene expression, and cellular metabolism . For instance, it can cause changes in skin coloring, difficulty in moving, heartburn, joint pain or swelling, loss of taste, muscle pain, cramps, or stiffness .

Molecular Mechanism

The mechanism of action of this compound involves its interference in an early step in thyroid hormone synthesis involving thyroid peroxidase (TPO). The exact method through which this compound inhibits this step is unclear . TPO, along with hydrogen peroxide, normally catalyzes the conversion of iodide to iodine and then further .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is slow-acting, and it could take several weeks to see its effect . It is also important to monitor thyroid function studies prior to therapy, monthly during initial therapy, and every 2–3 months during therapy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Veterinarians prescribe a specific dosage of this compound based on the pet’s weight and condition . It is given orally as a tablet, oral suspension, or applied as a transdermal gel .

Metabolic Pathways

This compound is involved in the metabolic pathway of thyroid hormone synthesis. It inhibits the synthesis of thyroid hormones by blocking the oxidation of iodine in the thyroid gland . This blocks the synthesis of thyroxine and triiodothyronine (T3), but does not inactivate circulating T4 and T3 .

Transport and Distribution

This compound is rapidly absorbed following oral administration and is highly concentrated in the thyroid gland . Intrathyroidal this compound levels are approximately 2 to 5 times higher than peak plasma levels, and remain high for 20 hours after ingestion .

Subcellular Localization

The subcellular localization of this compound is primarily within the thyroid gland, where it exerts its effects . It is concentrated in the thyroid gland due to its role in inhibiting thyroid hormone synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methazole can be synthesized through the reaction of N-methylimidazole with N-butyllithium and powdered sulfur in an organic solvent. The process involves cooling N-methylimidazole and tetrahydrofuran to -10°C, followed by the addition of N-butyllithium-hexane solution. After maintaining the reaction at -10°C for 1.5 hours, elemental sulfur is added, and the mixture is refluxed for 9 hours. The reaction is then quenched with dilute hydrochloric acid, and the product is purified through recrystallization .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be simple, with mild reaction conditions and easy post-treatment steps. This method ensures high yield and purity, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Methazole undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with potassium ferricyanide and iron (III) to form Prussian Blue, a soluble complex that can be detected spectrophotometrically .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Comparison with Similar Compounds

  • Propylthiouracil
  • Carbimazole
  • Thiamazole (another name for methazole)

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione
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InChI

InChI=1S/C9H6Cl2N2O3/c1-12-8(14)13(16-9(12)15)5-2-3-6(10)7(11)4-5/h2-4H,1H3
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InChI Key

LRUUNMYPIBZBQH-UHFFFAOYSA-N
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Canonical SMILES

CN1C(=O)N(OC1=O)C2=CC(=C(C=C2)Cl)Cl
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Molecular Formula

C9H6Cl2N2O3
Record name METHAZOLE
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DSSTOX Substance ID

DTXSID1040293
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Molecular Weight

261.06 g/mol
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Physical Description

Methazole appears as colorless crystals to light tan solid. Non corrosive. Herbicide., White solid; Technical material: Light tan solid; [HSDB]
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Boiling Point

Decomposes before boiling
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Solubility

@ 25 °C: 1.5 MG/L WATER, 40 G/L ACETONE, 6.5 G/L METHANOL, 55 G/L XYLENE, @ 25 °C in ethanol approx equal to 1.0% wt/wt
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Density

1.24 at 25 °C
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Vapor Pressure

0.000001 [mmHg], 133 uPa at 25 °C
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Color/Form

White solid

CAS No.

20354-26-1
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Melting Point

123-124 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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